2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a tert-butyl group and two methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Addition Reactions: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl) in non-polar solvents like dichloromethane.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like acetone or water.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or thioethers.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation Reactions: Formation of epoxides or diols.
Scientific Research Applications
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain are key reactive sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the tert-butyl and methyl groups on the phenyl ring can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the tert-butyl and methyl groups, making it less sterically hindered.
2-Bromo-3-(4-methylphenyl)-1-propene: Contains only one methyl group on the phenyl ring, resulting in different reactivity.
2-Bromo-3-(4-tert-butylphenyl)-1-propene: Lacks the additional methyl groups, affecting its chemical properties.
Uniqueness
2-Bromo-3-(4-tert-butyl-2,6-dimethylphenyl)-1-propene is unique due to the presence of both tert-butyl and methyl groups on the phenyl ring. These substituents provide steric hindrance and electronic effects that influence the compound’s reactivity and stability. The combination of these groups makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-5-tert-butyl-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNCEKXZURELHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=C)Br)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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